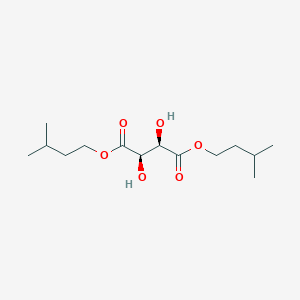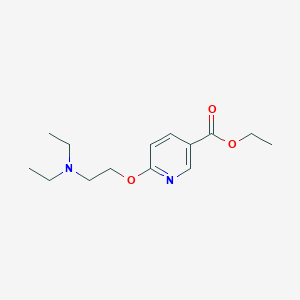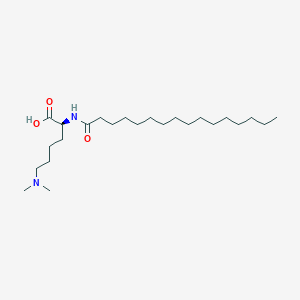
N6,N6-Dimethyl-N2-palmitoyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6,N6-Dimethyl-N2-palmitoyl-L-lysine, also known as palmitoyl-lysine methyl ester (PLME), is an amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process, and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of PLME is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and other microorganisms. This disrupts their ability to function and replicate, leading to their eventual death.
Effets Biochimiques Et Physiologiques
PLME has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
PLME has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its effectiveness as an antimicrobial agent may be limited by its narrow spectrum of activity.
Orientations Futures
There are several future directions for research on PLME. One potential area of study is the development of new synthetic methods for PLME that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of PLME, and to determine its potential applications in the treatment of various diseases and conditions. Finally, there is a need for further studies to determine the potential side effects and toxicity of PLME, in order to ensure its safety for use in humans.
Méthodes De Synthèse
PLME is synthesized through a multi-step process that involves the reaction of L-lysine with palmitoyl chloride and then with methyl iodide. The resulting compound is then purified through a series of chromatography steps to yield pure PLME.
Applications De Recherche Scientifique
PLME has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have antimicrobial properties, and has been studied as a potential alternative to traditional antibiotics. Additionally, PLME has been shown to have anti-inflammatory properties, and has been studied as a potential treatment for inflammatory conditions such as arthritis.
Propriétés
Numéro CAS |
17196-53-1 |
|---|---|
Nom du produit |
N6,N6-Dimethyl-N2-palmitoyl-L-lysine |
Formule moléculaire |
C24H48N2O3 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
(2S)-6-(dimethylamino)-2-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C24H48N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)25-22(24(28)29)19-17-18-21-26(2)3/h22H,4-21H2,1-3H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
Clé InChI |
GWDTVVIWAYRGHH-QFIPXVFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN(C)C)C(=O)O |
Autres numéros CAS |
17196-53-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)
![Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-](/img/structure/B95144.png)
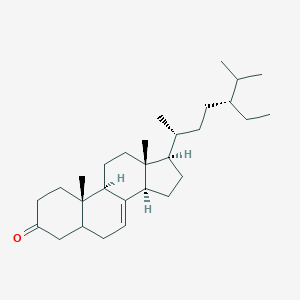
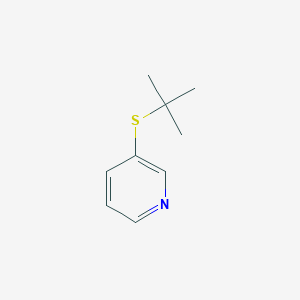
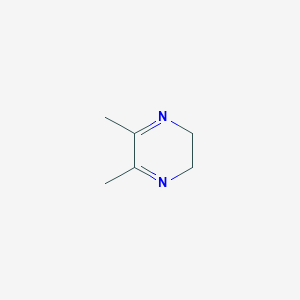
![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
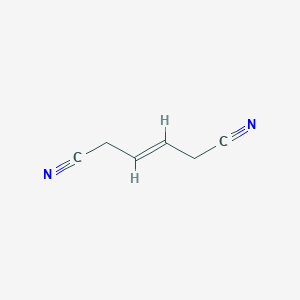
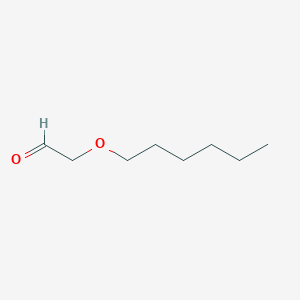
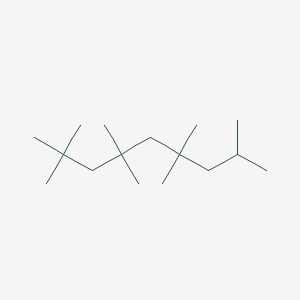
![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)
![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)
